molecular formula C11H11N3O B13312922 1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one

1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one

Cat. No.: B13312922
M. Wt: 201.22 g/mol
InChI Key: KAFAQGLINIDDSG-UHFFFAOYSA-N
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Description

1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an ethanone group and at the 5-position with a 4-methyl-1H-pyrazole moiety. The pyridine-pyrazole scaffold imparts unique electronic and steric properties, making it a candidate for medicinal chemistry applications. Its structure allows for diverse interactions, including hydrogen bonding (via the pyrazole N–H) and π-π stacking (via aromatic rings).

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-[5-(4-methylpyrazol-1-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C11H11N3O/c1-8-5-13-14(7-8)10-3-4-11(9(2)15)12-6-10/h3-7H,1-2H3

InChI Key

KAFAQGLINIDDSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CN=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-bromoacetylpyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group undergoes oxidation under controlled conditions. For example:

  • N-Oxide Formation : Reaction with m-chloroperbenzoic acid (mCPBA) oxidizes the pyridine ring’s nitrogen, yielding the corresponding N-oxide derivative.

  • Ketone Oxidation : Strong oxidants like KMnO<sub>4</sub> convert the acetyl group to a carboxylic acid, forming 1-[5-(4-methyl-1H-pyrazol-1-yl)pyridin-2-yl]acetic acid.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Pyridine N-oxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTN-Oxide derivative72
Acetyl oxidationKMnO<sub>4</sub>, H<sub>2</sub>O, ΔCarboxylic acid derivative65

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol using NaBH<sub>4</sub> or LiAlH<sub>4</sub>. Hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridine ring to piperidine under high pressure .

Reaction TypeReagents/ConditionsProductYield (%)Reference
Ketone reductionNaBH<sub>4</sub>, MeOH, RT1-[5-(4-Methyl-pyrazol-1-yl)pyridin-2-yl]ethanol85
Pyridine hydrogenationH<sub>2</sub> (50 psi), Pd/C, EtOHPiperidine derivative90

Nucleophilic Aromatic Substitution

The pyridine ring undergoes substitution at electron-deficient positions. For instance:

  • Chlorination : POCl<sub>3</sub> replaces the hydroxyl group (if present) with chlorine.

  • Amination : Heating with NH<sub>3</sub> in EtOH introduces an amino group at the pyridine’s 4-position.

Reaction TypeReagents/ConditionsProductYield (%)Reference
ChlorinationPOCl<sub>3</sub>, Δ2-Chloro-5-(4-methylpyrazol-1-yl)pyridine78
AminationNH<sub>3</sub>, EtOH, 100°C2-Amino-5-(4-methylpyrazol-1-yl)pyridine60

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl derivatives .

  • Heck Reaction : Couples with alkenes to introduce unsaturated side chains .

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF2-(4-Methylpyrazol-1-yl)-5-(aryl)pyridine80
Heck reactionPd(OAc)<sub>2</sub>, PPh<sub>3</sub>, Et<sub>3</sub>NAlkenyl-substituted derivative75

Functionalization of the Pyrazole Ring

The 4-methylpyrazole group undergoes electrophilic substitution:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the pyrazole’s 5-position.

  • Bromination : NBS in CCl<sub>4</sub> adds bromine to the methyl group.

Reaction TypeReagents/ConditionsProductYield (%)Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-Methyl-5-nitro-1H-pyrazol-1-yl derivative68
BrominationNBS, CCl<sub>4</sub>, AIBN4-(Bromomethyl)-1H-pyrazol-1-yl derivative82

Condensation and Cyclization

The acetyl group forms Schiff bases with amines, which can cyclize into heterocycles like imidazoles . For example:

  • Reaction with hydrazine yields pyrazoline derivatives .

Reaction TypeReagents/ConditionsProductYield (%)Reference
Schiff base formationNH<sub>2</sub>R, EtOH, ΔImine intermediate70
CyclizationHCl, refluxPyrazoline derivative65

Mechanistic Insights

  • Oxidation : The ketone’s carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack by oxidizing agents.

  • Cross-Coupling : Palladium facilitates oxidative addition of the pyridine-halogen bond, followed by transmetalation and reductive elimination .

  • Electrophilic Substitution : Pyridine’s electron-deficient ring directs substituents to the 3- and 5-positions, while pyrazole’s N-methyl group activates the 4-position.

Comparative Reactivity

Compared to analogs like 1-[5-(3-methylpyrazol-1-yl)pyridin-2-yl]ethan-1-one, the 4-methyl substituent on the pyrazole ring slightly enhances electron density at the pyridine’s 2-position, increasing its reactivity in cross-coupling and substitution reactions .

Scientific Research Applications

1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Structural Features Key Substituents Reported Activities Synthesis Method Physical Data Reference
1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one (Target) Pyridine (5-pyrazole, 2-ethanone) 4-Methylpyrazole Not explicitly stated Likely coupling of pyridine precursors Not provided
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Chlorophenyl instead of pyridine 4-Methylpyrazole, 4-chlorophenyl Not provided Substitution on phenyl ring Not provided
1-(Adamantan-1-yl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-one Adamantyl group, trifluoromethylpyridyl-sulfanyl linker Adamantyl, CF₃, sulfur bridge Potent inhibitor (implied) Method B (thiol-ether formation) mp 141–142°C; LC/MS: m/z 354 [M+H]+
1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-one Pyridine (5-CF₃, 2-ethanone) Trifluoromethyl Not provided Nucleophilic substitution Mol. weight: 152.24; CAS data
1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one Chalcone derivative with nitro, hydroxy, and thiophene Nitro, hydroxy, thiophene Antitubercular (post-cyclization) Aldol condensation Not provided
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)... Complex heterocyclic system with pyrrolopyrimidine, fluorine, and tert-butylpyridine Fluorine, tert-butyl, pyrrolopyrimidine Not provided Amide coupling (General Procedure C) 23% yield

Key Observations

The trifluoromethyl group in this analogue introduces electron-withdrawing effects, which may alter binding affinity. The trifluoromethylpyridine analogue () lacks the pyrazole moiety, reducing hydrogen-bonding capacity but increasing lipophilicity due to the CF₃ group.

Biological Activity Trends: Chalcone derivatives () with nitro and thiophene substituents exhibit antitubercular activity after cyclization into pyrazolines and benzoxazoles. This suggests that the target compound’s pyrazole-pyridine system could be optimized for similar applications.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 4-methylpyrazole to a 5-substituted pyridine-2-ethanone precursor, analogous to methods in . Thiol-ether linkages () and amide couplings () represent alternative strategies for introducing diverse substituents.

Physical Properties :

  • The adamantyl derivative’s higher molecular weight (354 g/mol) correlates with its elevated melting point (141–142°C), whereas the target compound’s simpler structure may result in lower thermal stability.

Biological Activity

1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrazole and pyridine rings, which contribute to its unique properties and interactions within biological systems.

The molecular formula of this compound is C11H11N3O, with a molecular weight of 201.22 g/mol. Its structure can be represented by the following SMILES notation: CC1=CN(N=C1)C2=CN=C(C=C2)C(=O)C. The compound is characterized by its carbonyl group, which plays a crucial role in its biological activity.

PropertyValue
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
IUPAC Name1-[5-(4-methylpyrazol-1-yl)pyridin-2-yl]ethanone
InChI KeyKAFAQGLINIDDSG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thus preventing substrate interaction and subsequent catalytic activity. This mechanism underlies its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Some studies have reported that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests a therapeutic role in conditions characterized by chronic inflammation .

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against tumor growth. The study highlighted the structure–activity relationship (SAR) that enhances the anticancer effects of such compounds .

Case Study 2: Inflammatory Response Modulation

Another research article investigated the anti-inflammatory effects of related pyrazole compounds. Results indicated that these compounds significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological Activity
1-[2-(1-Methylpyrazolyl)-[1,2,4]triazolo[1,5-a]pyridine]Moderate anticancer activity
4,4′-(Arylmethylene)bis(3-methylpyrazol)Strong anti-inflammatory effects
5-(Phenylpyrazole)Antimicrobial properties

Q & A

Q. Optimization Strategies :

  • Design of Experiments (DoE) : Vary temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–48 h) to identify optimal conditions.
  • Purification : Recrystallization from ethanol-DMF mixtures enhances purity (>98%) .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles between pyrazole and pyridine rings, critical for confirming stereochemistry .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl groups) and δ 7.0–8.5 ppm (aromatic protons) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals at ~200 ppm verify the ethanone moiety.
  • IR Spectroscopy : Stretching frequencies at 1650–1700 cm⁻¹ (C=O) and 3100–3150 cm⁻¹ (C–H aromatic) validate functional groups .

Advanced: How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to predict redox behavior (e.g., HOMO at −6.2 eV suggests nucleophilic susceptibility) .
    • Map electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient pyridine ring for electrophilic substitution) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess stability under biological conditions .

Advanced: How can researchers address contradictions in reported reactivity data (e.g., substitution vs. oxidation outcomes)?

Methodological Answer:

  • Controlled Replication : Reproduce reactions under standardized conditions (e.g., fixed pH, inert atmosphere) to isolate variable effects .
  • Advanced Analytics : Use LC-MS to detect minor byproducts and trace intermediates.
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in oxidation reactions) clarifies pathways. For example, nitro-group reduction to amine may compete with ring substitution under varying reductants (NaBH₄ vs. LiAlH₄) .

Advanced: What experimental designs are optimal for studying this compound’s biological activity?

Methodological Answer:

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes like cyclooxygenase-2 (COX-2). Pyrazole rings often interact with hydrophobic active sites .
  • In Vitro Assays :
    • Dose-Response Curves : Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7) using MTT assays.
    • Enzyme Inhibition : Monitor COX-2 activity via fluorometric kits, comparing inhibition to reference drugs (e.g., Celecoxib) .

Basic: How is purity assessed, and what methods ensure batch-to-batch consistency?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities (<0.5%).
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 62.5%, H: 5.2%, N: 18.1%) .
  • Melting Point : Consistency within 1–2°C of literature values (e.g., 145–147°C) confirms purity .

Advanced: What strategies evaluate the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC.
    • Photolysis : Expose to UV light (365 nm) for 48 h; assess decomposition with GC-MS .
  • pH Stability : Incubate in buffers (pH 3–10) and quantify intact compound via NMR .

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